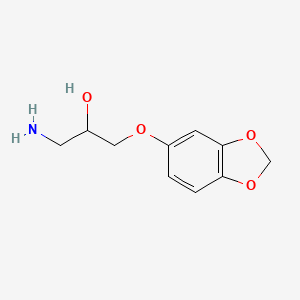

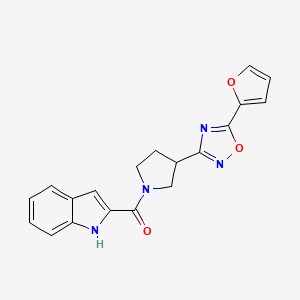

![molecular formula C23H22N2O5 B2393922 3-(cyclopentanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide CAS No. 872613-19-9](/img/structure/B2393922.png)

3-(cyclopentanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

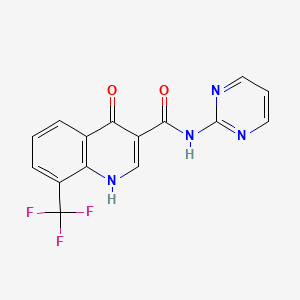

Synthesis and Biological Evaluation

Research efforts have been directed towards the synthesis and biological evaluation of compounds with benzofuran and related scaffolds for their potential therapeutic applications. For instance, novel compounds have been synthesized to explore their antimicrobial and antiviral activities. Some studies have focused on creating derivatives that exhibit selective cytotoxic activities against tumor cell lines or specific antiviral properties against viruses like the rabies virus (Popsavin et al., 2002). Additionally, there's research on compounds designed as cyclooxygenase inhibitors with analgesic and anti-inflammatory activities, indicating potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Chemical Synthesis and Transformation

Significant efforts have also been invested in the chemical synthesis and transformation of benzofuran derivatives, aiming to develop new methodologies or improve existing ones for creating compounds with potential biological activities. Studies have included the synthesis of benzofuran and dihydrobenzofuran scaffolds as core components in biologically active compounds, including drugs, through diverse synthetic protocols (Qin et al., 2017). This research underscores the versatility and utility of these scaffolds in medicinal chemistry and drug development.

Mecanismo De Acción

Target of Action

The primary target of this compound is the NMDAR channel and voltage-gated sodium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system.

Mode of Action

This compound acts as an antagonist of the NMDAR channel and an inhibitor of voltage-gated sodium channels . By blocking these channels, it can modulate the flow of ions across the cell membrane, thereby affecting the transmission of electrical signals.

Pharmacokinetics

The compound is a prodrug that is hydrolyzed to benzoic acid in the body . This transformation can influence its absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.

Result of Action

The compound’s action on NMDAR and sodium channels can lead to various molecular and cellular effects. For instance, it has been shown to have anticonvulsant activity in mice and rabbits , suggesting that it can suppress excessive neuronal activity in the brain.

Propiedades

IUPAC Name |

3-(cyclopentanecarbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c26-22(14-5-1-2-6-14)25-20-16-7-3-4-8-17(16)30-21(20)23(27)24-15-9-10-18-19(13-15)29-12-11-28-18/h3-4,7-10,13-14H,1-2,5-6,11-12H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZPVKYVKRMREA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(cyclopentanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

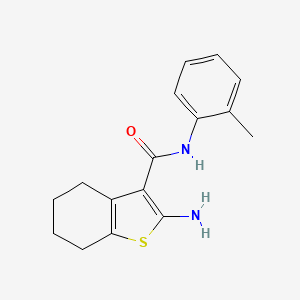

![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2393840.png)

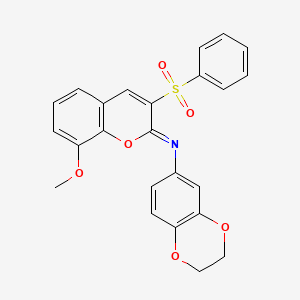

![4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2393842.png)

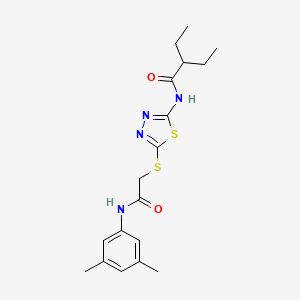

![(2E)-3-[(4-tert-butylbenzyl)thio]-3-[(2-fluorophenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2393849.png)

![N1-allyl-N2-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2393850.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2393852.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide](/img/structure/B2393853.png)

![N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide](/img/structure/B2393854.png)